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Compound of Interest

3-(3-Methylisoxazol-5-yl)propan-1-
Compound Name: |
o

Cat. No.: B009439

An In-Depth Technical Guide to the Structure Elucidation of 3-(3-Methylisoxazol-5-yl)propan-
1-ol

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of modern
chemical and pharmaceutical research. It ensures reproducibility, informs structure-activity
relationship (SAR) studies, and is a prerequisite for regulatory approval. This guide provides a
comprehensive, technically-grounded walkthrough for the complete structure elucidation of 3-
(3-Methylisoxazol-5-yl)propan-1-ol (CAS: 105658-49-9), a substituted isoxazole of interest in
synthetic chemistry.[1][2] We will move beyond a simple recitation of techniques, instead
focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and
advanced multi-dimensional nuclear magnetic resonance spectroscopy. The causality behind
experimental choices is emphasized, presenting a self-validating system of analysis for
researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

3-(3-Methylisoxazol-5-yl)propan-1-ol is comprised of two key fragments: a 3-methylisoxazole
heterocyclic ring and a propan-1-ol side chain. The isoxazole ring is a common motif in
pharmacologically active compounds, valued for its role in modulating biological activity.[3][4][5]
The primary analytical challenge is not merely to identify the presence of these fragments, but
to confirm their precise connectivity. Specifically, we must prove:
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e The regiochemistry of the isoxazole ring (is it a 3-methyl or 5-methyl isomer?).

e The attachment point of the propanol chain to the isoxazole ring (is it at position 5, as the

name implies?).
e The integrity of the propanol chain (is it a linear n-propanol, not isopropanol?).

This guide will systematically address these questions using a multi-pronged spectroscopic
approach, demonstrating how overlapping data streams converge to a single, unambiguous
structural assignment.

The Elucidation Workflow: A Strategy of Orthogonal
Analysis

A robust structure elucidation relies on the principle of orthogonal analysis, where different
techniques provide complementary information. No single experiment is sufficient. Our strategy
involves a logical progression from low-resolution molecular formula determination to high-
resolution atomic connectivity mapping.
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Caption: Overall workflow for structure elucidation.

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.benchchem.com/product/b009439?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS): Defining the Molecular
Boundaries

Expertise & Causality: The first step is to confirm the molecular formula, C7H11NO2.[1][2] High-
Resolution Mass Spectrometry (HRMS) is chosen over standard MS because it provides the
accurate mass to within a few parts per million, allowing for the unambiguous determination of
the elemental composition.

Expected Data & Interpretation:

¢ Molecular lon (M*): The target molecule has a monoisotopic mass of 141.0790 Da.[1] An
HRMS experiment (e.g., ESI-TOF) should yield an [M+H]* ion at m/z 142.0863 or an
[M+Na]* ion at m/z 164.0682. The observed accurate mass is compared against the
theoretical mass to confirm the formula.

o Fragmentation Analysis: Electron Impact (El) or Collision-Induced Dissociation (CID) will
provide structural clues. The molecule is expected to fragment at its weakest points. Key

predicted fragments include:
o Loss of H20: [M - 18]* from the alcohol, a common fragmentation pathway.

o Loss of C3H70: [M - 59]*, cleavage of the entire propanol chain, leaving the
methylisoxazole cation.

o Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen, resulting in a fragment
containing the hydroxyl group.

o Ring Fragmentation: Cleavage of the weak N-O bond in the isoxazole ring can lead to a
cascade of smaller fragments.[5]

Protocol: High-Resolution Mass Spectrometry (HRMS)

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
solvent (e.g., methanol or acetonitrile).

 Instrumentation: Use an Electrospray lonization Time-of-Flight (ESI-TOF) mass

spectrometer.
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 lonization Mode: Run in positive ion mode to detect [M+H]* and [M+Na]* adducts.

e Analysis: Calibrate the instrument using a known standard. Acquire the spectrum and use
the instrument's software to calculate the elemental composition from the observed accurate
mass of the molecular ion peak.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify
the functional groups present in the molecule. It provides confirmatory evidence for the alcohol
(-OH) and the isoxazole ring system. We use Attenuated Total Reflectance (ATR) as it requires
minimal sample preparation.

Expected Data & Interpretation: The IR spectrum will provide a "fingerprint" of the molecule's
covalent bonds.
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Rationale &
Wavenumber .
Bond Functional Group Expected
(cm™)
Appearance

A strong,

characteristically
~3350 O-H stretch Alcohol

broad peak due to

hydrogen bonding.[6]

Medium to strong

peaks corresponding
~2950 C-H stretch sp3 C-H (Alkyl)

to the methyl and

methylene groups.

A medium intensity

peak characteristic of
~1610 C=N stretch Isoxazole o o

the imine bond within

the ring.[7]

A medium peak for the
C=C bond within the

heterocyclic system.

[8]

~1450 C=C stretch Isoxazole

A strong peak
corresponding to the
C-O single bond of the

~1250 C-O stretch Alcohol

primary alcohol.

Complex vibrations
) characteristic of the
~900-1100 Ring modes Isoxazole ) )
isoxazole ring

structure.[9]

The presence of a broad peak around 3350 cm~! and the absence of a strong carbonyl (C=0)
peak around 1700 cm~1 is strong evidence for the alcohol functional group and rules out
isomeric keto- or aldehyde structures.

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.rsc.org/suppdata/d3/py/d3py00441d/d3py00441d1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10503991/
https://www.researchgate.net/publication/229318080_The_high-resolution_infrared_spectrum_of_isoxazole_vapor_between_800_and_1700cm-1
https://www.researchgate.net/publication/244599177_The_infrared_spectrum_of_isoxazole_in_the_range_600-1400_cm_including_a_high-resolution_study_of_the_v7A'_band_at_13709_cm_and_the_v16A_band_at_7649_cm_together_with_ab_initio_studies_of_the_full_spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Protocol: Fourier-Transform Infrared (FTIR)
Spectroscopy

¢ Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory.

o Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR
crystal.

e Acquisition: Record the spectrum, typically from 4000 to 400 cm~1,

e Analysis: Identify and label the major absorption bands and correlate them to the expected

functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Map

Expertise & Causality: NMR is the most powerful tool for structure elucidation of organic
molecules. It provides detailed information about the chemical environment, count, and
connectivity of every hydrogen and carbon atom. We employ a suite of 1D and 2D experiments
to build the structure piece by piece. All spectra are referenced to a residual solvent signal
(e.g., DMSO-ds at dH 2.50 and dC 39.52 ppm).[6][10]

'H NMR: Proton Inventory and Environment

This experiment identifies all chemically distinct protons, their relative numbers (integration),
and their neighboring protons (multiplicity).

Predicted *H NMR Data (400 MHz, DMSO-de):
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Label

Assignment

Predicted
Shift (3,
ppm)

Multiplicity

Integration

Rationale

-CHs

Singlet (s)

3H

Methyl group
on the
isoxazole
ring, no
adjacent

protons.

H-b

Isoxazole H-4

Singlet (s)

1H

Olefinic
proton on the
electron-rich
isoxazole
ring.[11]

-CHz2-

Triplet (t)

2H

Methylene
group
adjacent to
the isoxazole
ring, split by
H-d.

H-d

-CHz2-

Quintet (p)

2H

Central
methylene
group, split
by H-c and H-
e.

-CH2-OH

Quartet (q)

2H

Methylene
group
attached to
the hydroxyl,
split by H-d
and H-f.

H-f

Triplet (t)

1H

Alcohol
proton,

couples to H-
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e (in DMSO).
Exchangeabl
e with D20.

Note: Multiplicity of -OH and -CH20H can vary. In DMSO, coupling is often observed. In CDCls,
the -OH is typically a broad singlet.

13C NMR & DEPT-135: The Carbon Skeleton

The 13C NMR spectrum reveals the number of unique carbon atoms, while a DEPT-135
experiment distinguishes between CH, CHz, and CHs groups.

Predicted 13C NMR Data (100 MHz, DMSO-de):
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Predicted Shift DEPT-135

Label Assignment Rationale
(5, ppm) Phase
. Alkyl methyl
C-1 -CHs ~11 Positive
group.
C-2 -CHz- ~22 Negative Alkyl methylene.

Alkyl methylene

C-3 -CHz- ~28 Negative adjacent to the
ring.
Methylene

C-4 -CH2-OH ~60 Negative carbon bonded
to oxygen.

Olefinic carbon in
C-5 Isoxazole C-4 ~101 Positive the heterocyclic

ring.[7]

Quaternary

carbon adjacent
Quaternary (No )
C-6 Isoxazole C-3 ~160 ) to nitrogen,
Signal) )
bearing the

methyl group.

Quaternary

carbon adjacent
Quaternary (No
C-7 Isoxazole C-5 ~170 ] to oxygen,
Signal) ]
bearing the

propanol chain.

2D NMR: Connecting the Atoms

2D NMR experiments are the final, critical step, transforming the lists of *H and 13C signals into
a confirmed molecular structure.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each
other, typically through 2 or 3 bonds.[12]
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» Expected Correlations: A clear correlation track will be observed between H-c, H-d, and H-e,
confirming the linear -CH2-CH2-CHz- propanol chain. No other correlations are expected, as

H-a and H-b are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each
proton with the carbon atom it is attached to (*JCH coupling).[13][14]

o Expected Correlations: This allows for the unambiguous assignment of each carbon signal
based on the more easily interpreted proton spectrum.

o

H-a (~2.3 ppm) will correlate with C-1 (~11 ppm).

[e]

H-b (~6.2 ppm) will correlate with C-5 (~101 ppm).

o

H-c (~2.8 ppm) will correlate with C-3 (~28 ppm).

[¢]

H-d (~1.9 ppm) will correlate with C-2 (~22 ppm).

o

H-e (~3.5 ppm) will correlate with C-4 (~60 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment, revealing
long-range correlations (2JCH and 3JCH) between protons and carbons over 2-3 bonds.[14][15]
It is this data that pieces the molecular fragments together.

Key Expected HMBC Correlations for Structure Confirmation:
Caption: Key HMBC correlations confirming molecular connectivity.

e Methyl Group to Ring: The methyl protons (H-a) will show a correlation to the quaternary
carbon C-6 (a 2J coupling) and the methine carbon C-5 (a 3J coupling). This confirms the
methyl group is at the C-3 position of the ring.

» Propanol Chain to Ring: The methylene protons adjacent to the ring (H-c) will show a crucial
correlation to the quaternary carbon C-7 (a 2J coupling) and the methine carbon C-5 (a 3J
coupling). This unambiguously proves the propanol chain is attached at the C-5 position of

the isoxazole ring.
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Protocol: 2D NMR Spectroscopy

o Sample Preparation: Prepare a concentrated sample (~10-20 mg) in 0.6 mL of a deuterated
solvent (e.g., DMSO-ds) in a5 mm NMR tube.

 Instrumentation: Use a high-field NMR spectrometer (=400 MHz) equipped with a gradient
probe.

e Acquisition:
o COSY: Run a standard gradient-selected COSY (gCOSY) experiment.
o HSQC: Run a standard gradient-selected, sensitivity-enhanced HSQC experiment.

o HMBC: Run a standard gradient-selected HMBC experiment, optimized for a long-range
coupling constant of ~8 Hz.[14]

e Processing & Analysis: Process the 2D data using appropriate software (e.g., MestReNova,
TopSpin). Analyze the cross-peaks to establish the correlations described above.

Conclusion: Convergent Proof of Structure

The structure of 3-(3-Methylisoxazol-5-yl)propan-1-ol is confirmed through the systematic
and logical integration of orthogonal spectroscopic data.

HRMS established the correct molecular formula, C7H11NO2.

¢ IR Spectroscopy confirmed the presence of the key alcohol (-OH) functional group and the
heterocyclic ring system.

e 1H and 3C NMR provided a complete inventory of all hydrogen and carbon atoms and their
immediate electronic environments.

o COSY NMR verified the linear connectivity of the three-carbon propanol side chain.

 HSQC NMR definitively linked each proton to its directly attached carbon, allowing for
confident assignment of the 13C spectrum.
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HMBC NMR served as the final arbiter, providing the long-range connectivity data that
unequivocally proved the 3-methyl substitution pattern of the isoxazole ring and its C-5
linkage to the propanol chain.

This multi-faceted approach provides a self-validating dataset, leaving no ambiguity in the final

structural assignment and serving as a robust template for the elucidation of related small

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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